molecular formula C26H20N4O4S B3201087 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1019101-23-5

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B3201087
CAS No.: 1019101-23-5
M. Wt: 484.5 g/mol
InChI Key: MRPQRIDHLUJCLQ-UHFFFAOYSA-N
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Description

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C26H20N4O4S and its molecular weight is 484.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4S/c1-16-10-24(28-25(31)13-32-20-8-6-17-4-2-3-5-18(17)11-20)30(29-16)26-27-21(14-35-26)19-7-9-22-23(12-19)34-15-33-22/h2-12,14H,13,15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPQRIDHLUJCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)C4=NC(=CS4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects.

Structural Characteristics

The compound consists of:

  • Thiazole ring
  • Benzo[d][1,3]dioxole moiety
  • Naphthalen-2-yloxy group

These structural components are known to enhance biological activity through various mechanisms such as enzyme inhibition and modulation of signaling pathways.

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the benzo[d][1,3]dioxole and thiazole moieties have been shown to inhibit tumor growth. A study evaluating related compounds reported IC50 values below 5 μM against human cancer cell lines including HeLa, A549, and MCF-7. Notably, one derivative displayed an IC50 of 2.07 ± 0.88 μM against the HeLa cell line, indicating potent antitumor activity .

CompoundCell LineIC50 (μM)
C27HeLa2.07 ± 0.88
C7A5492.06 ± 0.09
C16MCF-72.55 ± 0.34

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Compounds with similar structural features have been reported to possess significant antimicrobial effects against various bacterial strains .

The mechanisms underlying the biological activities of this compound may involve:

  • Enzyme Inhibition : The thiazole and dioxole components can inhibit specific enzymes involved in cancer cell proliferation.
  • Signal Pathway Modulation : Interaction with cellular signaling pathways that regulate growth and apoptosis.

Case Studies

In a study focusing on the anti-fibrotic activity of structurally similar compounds, it was found that derivatives blocked the mRNA expression of transforming growth factor-beta (TGF-β1), which is crucial in fibrogenesis . This suggests that this compound could potentially be explored for therapeutic applications beyond cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide

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